molecular formula C12H13NO B567398 8-isopropylquinoline N-oxide CAS No. 1246242-17-0

8-isopropylquinoline N-oxide

Cat. No.: B567398
CAS No.: 1246242-17-0
M. Wt: 187.242
InChI Key: LYLSTLGFFOQSKE-UHFFFAOYSA-N
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Description

8-Isopropylquinoline N-oxide is a heterocyclic organic compound with the molecular formula C12H13NO. It is a derivative of quinoline, where an isopropyl group is attached to the eighth position of the quinoline ring, and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide. This compound is known for its applications in various chemical reactions and research fields.

Scientific Research Applications

8-Isopropylquinoline N-oxide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Isopropylquinoline N-oxide can be synthesized through several methods. One common approach involves the oxidation of 8-isopropylquinoline using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 8-Isopropylquinoline N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Gold or copper catalysts, hydrogen peroxide, or peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.

Major Products Formed:

Mechanism of Action

The mechanism by which 8-isopropylquinoline N-oxide exerts its effects involves its ability to act as an oxidizing agent. The oxygen atom bonded to the nitrogen atom in the N-oxide group can participate in redox reactions, facilitating the transfer of electrons and the formation of new chemical bonds. This reactivity is often exploited in catalytic processes, where the compound can enhance the efficiency and selectivity of various chemical transformations .

Comparison with Similar Compounds

  • 8-Methylquinoline N-oxide
  • 6-Methoxyquinoline N-oxide
  • Isoquinoline N-oxide

Comparison: 8-Isopropylquinoline N-oxide is unique due to the presence of the isopropyl group at the eighth position, which can influence its reactivity and selectivity in chemical reactions. Compared to other quinoline N-oxides, it may offer distinct advantages in specific synthetic applications, particularly in the formation of complex heterocyclic structures and in catalytic processes involving gold or copper catalysts .

Properties

IUPAC Name

1-oxido-8-propan-2-ylquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(2)11-7-3-5-10-6-4-8-13(14)12(10)11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLSTLGFFOQSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of 8-isopropylquinoline N-oxide in the synthesis of 3-coumaranones?

A1: In the study by [], this compound functions as an oxidant in the gold-catalyzed reaction. It facilitates the oxidation of the alkyne functionality present in o-ethynylanisoles. This oxidation step is crucial for the formation of the desired 3-coumaranone ring system. Essentially, this compound enables the transformation of the starting material into the target product.

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